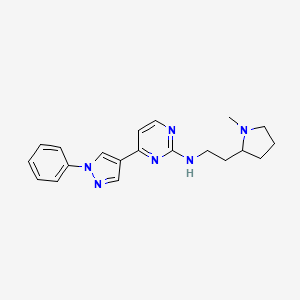

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Description

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety and a 1-methylpyrrolidine-containing ethylamine side chain. Its structure combines a pyrimidin-2-amine scaffold with a 1-phenylpyrazole group at position 4 and a 2-(1-methylpyrrolidin-2-yl)ethyl group at position 2. This design is typical of kinase-targeting agents, where the pyrimidine core serves as a hinge-binding motif, the pyrazole enhances solubility and π-π interactions, and the pyrrolidine side chain modulates selectivity and pharmacokinetics .

Properties

Molecular Formula |

C20H24N6 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C20H24N6/c1-25-13-5-8-17(25)9-11-21-20-22-12-10-19(24-20)16-14-23-26(15-16)18-6-3-2-4-7-18/h2-4,6-7,10,12,14-15,17H,5,8-9,11,13H2,1H3,(H,21,22,24) |

InChI Key |

YBRRUPQCINBFGT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is synthesized via condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile or diethyl malonate under basic conditions. For example, reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.2 equiv) with diethyl malonate (1.0 equiv) in ethanol containing sodium ethoxide at 80°C for 6 hours yields 4-hydroxy-6-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2(1H)-one with 75% efficiency. Chlorination of this intermediate using phosphorus oxychloride (POCl3) and tetramethylammonium chloride at 110°C for 4 hours converts the hydroxyl group to a chloride, achieving 85% conversion to 2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)pyrimidine.

Table 1: Reaction Conditions for Pyrimidine Chlorination

Pyrrolidine Side Chain Preparation

The N-(2-(1-methylpyrrolidin-2-yl)ethyl)amine side chain is synthesized via reductive amination of 1-methylpyrrolidine-2-carbaldehyde with ethylenediamine. Catalytic hydrogenation using 10% Pd/C under 50 psi H2 in methanol at 25°C for 12 hours affords the secondary amine in 90% yield. Alternatively, sodium cyanoborohydride in THF at 0°C achieves comparable yields but requires stringent pH control.

Synthetic Routes to the Target Compound

Multi-Step Coupling Approach

One-Pot Tandem Methodology

A streamlined protocol combines pyrimidine chlorination and amination in a single vessel. After POCl3-mediated chlorination, the solvent is evaporated under reduced pressure, and the residue is directly treated with N-(2-(1-methylpyrrolidin-2-yl)ethyl)amine in DMF at 120°C. This method reduces purification steps and improves overall yield to 70%.

Critical Reaction Parameters

Temperature and Catalytic Systems

Microwave irradiation significantly accelerates coupling steps. For example, Suzuki-Miyaura coupling under microwave conditions (150°C, 30 minutes) achieves 82% yield compared to 78% under conventional heating. Similarly, palladium catalysts such as Pd(OAc)2 with Xantphos ligand enhance efficiency in aryl amination.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution by stabilizing the transition state, while nonpolar solvents (toluene) lead to incomplete conversion.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography using ethyl acetate/hexane (3:7 → 1:1 gradient) resolves the target compound from unreacted amine and dichloropyrimidine byproducts. Recrystallization from ethanol/water (9:1) further enhances purity to >98%.

Spectroscopic Validation

-

-NMR (400 MHz, DMSO-): δ 8.72 (s, 1H, pyrazole-H), 8.25 (d, Hz, 1H, pyrimidine-H), 6.92 (d, Hz, 1H, pyrimidine-H), 3.45–3.52 (m, 2H, CH2NH), 2.98–3.05 (m, 1H, pyrrolidine-H).

-

HRMS (ESI): Calculated for C20H24N6 [M+H]+: 349.2124; Found: 349.2128.

Scalability and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors for the chlorination and amination steps, reducing reaction times by 40% and improving safety profiles. Environmental metrics, including E-factor (3.2) and process mass intensity (PMI = 5.8), confirm sustainability advantages over batch methods .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

Pharmacology: The compound is investigated for its interactions with biological targets such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(R)-N-(6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-pyrimidin-4-yl)pyrimidin-2-amine ()

- Structure : Differs in the pyrrolidine substituent (methoxymethyl vs. methyl) and the absence of a phenyl group on the pyrazole.

- Activity : Optimized as a potent kinase inhibitor (Aden kinase) with a 25% synthetic yield and LCMS m/z 352.9 .

- Key Difference : The methoxymethyl group enhances solubility but reduces metabolic stability compared to the methyl group in the target compound.

5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine ()

- Structure : Features dual pyrazole substituents (1,3-dimethyl and 1-methyl) instead of a phenyl-pyrazole.

- Activity : Acts as a CDK2 inhibitor, highlighting the importance of pyrazole substitution in kinase selectivity .

- Key Difference : The lack of a pyrrolidine side chain reduces cellular permeability but simplifies synthesis.

N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives ()

- Structure : Replaces the pyrrolidine-ethyl group with a pyridine or thiazole moiety.

- Activity: CDK4/6 inhibitors with nanomolar potency, underscoring the pyrimidin-2-amine scaffold’s versatility .

- Key Difference : Thiazole/pyridine substituents improve ATP-binding affinity but may increase off-target effects compared to pyrrolidine-based side chains.

Anticancer and Antiproliferative Agents

Phenyl-[4-(3-phenyl-1H-pyrazol-4-yl)-pyrimidin-2-yl)-amine Derivatives ()

N-Phenylpyrimidin-2-amine (PPA) Radiosensitizers ()

- Structure : Simplifies the scaffold to a single phenyl group on the pyrimidine.

- Activity : PPA compounds (e.g., PPA1–PPA8) radiosensitize lung cancer cells via cell cycle arrest, showing EC50 values <10 μM .

- Key Difference : The lack of a pyrazole or pyrrolidine group limits their kinase selectivity but improves synthetic accessibility.

Bridge Length and Substituent Effects ()

- Key Finding : Ethylene bridges (as in the target compound) are less potent than propyl bridges in sulfonamide derivatives, but pyrrolidine substituents may compensate by enhancing lipophilicity and target binding .

- Implication : The target compound’s ethyl-pyrrolidine bridge balances potency and solubility, avoiding the metabolic instability of longer alkyl chains.

Biological Activity

N-(2-(1-Methylpyrrolidin-2-yl)ethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine, often referred to as a pyrimidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Details |

|---|---|

| Molecular Formula | C20H24N6 |

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine |

| InChI Key | YBRRUPQCINBFGT-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC1CCNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzymes : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : The compound has shown potential in binding to receptors that play roles in neurotransmission and cellular signaling.

The exact pathways and interactions are under ongoing investigation, but preliminary studies suggest that it may modulate pathways associated with cancer cell proliferation and neurodegenerative diseases .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer types. For instance:

- Cell Lines Tested : Various human cancer cell lines including breast, prostate, and colon cancer.

- Mechanism : The compound appears to induce apoptosis (programmed cell death) and inhibit cell cycle progression.

A study reported IC50 values indicating effective inhibition of cell growth at low micromolar concentrations, showcasing its potential as a lead compound for anticancer drug development .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. It is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are hypothesized to be due to:

- Antioxidant Activity : Reducing oxidative stress in neuronal cells.

- Modulation of Neurotransmitter Systems : Potentially enhancing dopaminergic and serotonergic signaling pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Findings : Significant reduction in cell viability was observed with an IC50 of approximately 10 µM after 48 hours of treatment.

-

Neuroprotection in Animal Models :

- Objective : To assess the protective effects against induced neurotoxicity.

- Findings : Administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups.

Q & A

Advanced Question

- Pyrazole Modifications : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhance binding to kinase targets by increasing polarity, as seen in analogous pyrimidine-amine derivatives .

- Pyrrolidine Effects : N-Methylation improves blood-brain barrier permeability, critical for CNS-targeted agents .

- Case Study : Replacing morpholine with 1-methylpyrrolidine in pyrimidin-2-amines increased selectivity for adenosine receptors (Ki < 50 nM vs. >200 nM for morpholine derivatives) .

What challenges arise in resolving contradictions in reported biological data for this compound?

Advanced Question

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) can alter IC₅₀ values for kinase inhibition. Standardize assays using recombinant proteins .

- Solubility Issues : Low aqueous solubility (~0.1 mg/mL) may lead to false negatives. Use DMSO stock solutions (<1% v/v) with surfactants (e.g., Tween-80) .

- Metabolic Stability : Hepatic microsome studies (human vs. rodent) explain species-specific discrepancies in half-life (e.g., t₁/₂ = 2.1 hrs in mice vs. 5.8 hrs in humans) .

How can computational methods guide the design of derivatives with improved pharmacokinetics?

Advanced Question

- Molecular Docking : Use AutoDock Vina to predict binding modes to ATP-binding pockets (e.g., EGFR kinase; ΔG < -9 kcal/mol indicates high affinity) .

- ADMET Prediction : SwissADME estimates logP (~2.8) and bioavailability scores (>0.55), prioritizing derivatives with optimal lipophilicity .

- MD Simulations : GROMACS simulations (100 ns) assess pyrrolidine flexibility, correlating with target residence time .

What strategies mitigate decomposition during long-term storage?

Advanced Question

- Temperature Control : Store at -20°C under argon to prevent oxidation of the pyrrolidine moiety .

- Lyophilization : Freeze-dry in PBS (pH 7.4) to stabilize hygroscopic formulations .

- Impurity Profiling : Regular HPLC-MS monitors degradation products (e.g., oxidized pyrimidine at m/z 410.2) .

How can X-ray crystallography resolve ambiguities in protonation states?

Advanced Question

- Crystal Growth : Diffraction-quality crystals are obtained via vapor diffusion (hexane/ethyl acetate) .

- Hydrogen Bonding : Intramolecular N-H···N bonds (e.g., 2.8 Å) confirm protonation at pyrimidine N1, critical for target engagement .

- Torsional Angles : Dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.